O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate
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Overview
Description
O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate is an organophosphorus compound known for its use as an insecticide. It is part of the chemical class of organophosphorus compounds, which are widely used in agriculture to control pests. This compound is characterized by its phosphorothioate group, which is essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-cyano-o-toluidine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Employed in studies related to enzyme inhibition, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing new insecticides and pharmaceuticals.
Industry: Utilized in the formulation of insecticides for agricultural use.
Mechanism of Action
The primary mechanism of action of O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate is through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Fenthion: O,O-dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate.
Cyanophos: O-(4-cyanophenyl) O,O-dimethyl phosphorothioate.
Uniqueness
O-4-Cyano-o-tolyl O,O-dimethyl phosphorothioate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its cyano group enhances its ability to inhibit acetylcholinesterase, making it a potent insecticide compared to other similar compounds.
Properties
CAS No. |
76211-54-6 |
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Molecular Formula |
C10H12NO3PS |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-3-methylbenzonitrile |
InChI |
InChI=1S/C10H12NO3PS/c1-8-6-9(7-11)4-5-10(8)14-15(16,12-2)13-3/h4-6H,1-3H3 |
InChI Key |
VJEQJCFWMZOKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OP(=S)(OC)OC |
Origin of Product |
United States |
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